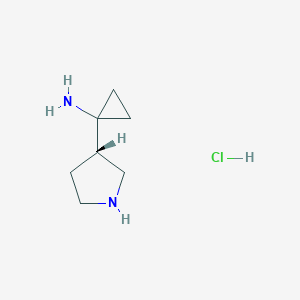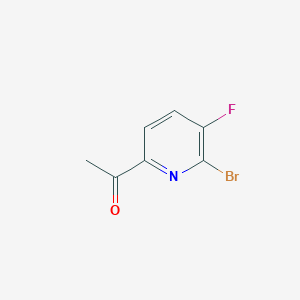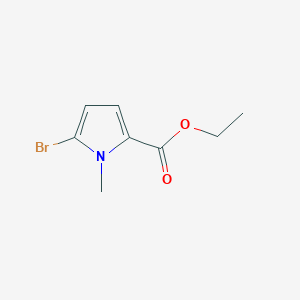![molecular formula C8H3BrF3NS2 B13665893 2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with bromine and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole typically involves the introduction of the bromine and trifluoromethylthio groups onto a benzothiazole scaffold. One common method includes the reaction of 2-aminobenzothiazole with bromine in the presence of a suitable solvent to introduce the bromine atom. Subsequently, the trifluoromethylthio group can be introduced using trifluoromethanesulfanylamide under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s ability to penetrate biological membranes, while the bromine atom can participate in halogen bonding with target proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole
- 2-((Trifluoromethyl)thio)benzo[d]thiazole
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
Uniqueness: 2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole is unique due to the presence of both bromine and trifluoromethylthio groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the design of molecules with specific biological activities and material properties.
Properties
Molecular Formula |
C8H3BrF3NS2 |
|---|---|
Molecular Weight |
314.1 g/mol |
IUPAC Name |
2-bromo-4-(trifluoromethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3BrF3NS2/c9-7-13-6-4(14-7)2-1-3-5(6)15-8(10,11)12/h1-3H |
InChI Key |
ONLJKAGDIQGJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)

![Naphtho[2,3-b]furan](/img/structure/B13665818.png)
![3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13665824.png)




![tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate](/img/structure/B13665863.png)


![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
![Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665905.png)
